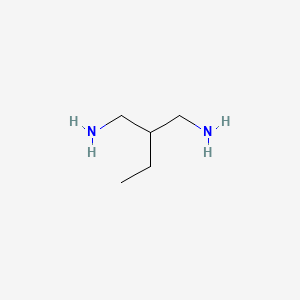

2-(Aminomethyl)butan-1-amine

Description

Significance in Complex Organic Synthesis

The dual functionality of 2-(Aminomethyl)butan-1-amine allows it to act as a potent nucleophile in various bond-forming reactions. This characteristic is fundamental in the construction of larger, more complex molecular architectures. The spacing and stereochemical relationship of the amine groups can influence the regioselectivity and stereoselectivity of reactions, a critical aspect in the synthesis of chiral molecules and natural products. For instance, similar diamines are employed in the synthesis of intricate heterocyclic systems, which form the core of many pharmaceutical agents. The ethyl group at the 2-position introduces a specific steric and electronic environment that can be exploited to achieve desired synthetic outcomes.

Fundamental Role as a Diamine Building Block

As a diamine building block, this compound offers a versatile scaffold for the construction of a wide array of chemical structures. Diamines are fundamental components in the synthesis of polymers, macrocycles, and coordination complexes.

In polymer chemistry , diamines are essential monomers for the production of polyamides, polyimides, and polyureas through condensation reactions with dicarboxylic acids, dianhydrides, or diisocyanates, respectively. While direct polymerization studies with this compound are not extensively documented, the principles of polymer synthesis suggest its utility in creating novel polymers with potentially unique thermal and mechanical properties. The branched structure of this diamine could lead to polymers with increased solubility and amorphous character.

The synthesis of macrocycles often relies on the use of bifunctional building blocks like diamines to form large ring structures. nih.gov These macrocyclic compounds are of great interest in supramolecular chemistry and drug discovery due to their ability to act as host molecules for specific guests or to mimic biological systems. nih.gov The specific bond angles and conformational flexibility of this compound would dictate the size and shape of the resulting macrocycle, offering a tool for the rational design of new macrocyclic architectures.

In the realm of coordination chemistry and materials science , diamines are crucial ligands for the formation of metal complexes and metal-organic frameworks (MOFs). The two nitrogen atoms of the amine groups can chelate to a metal center, forming stable complexes with diverse applications in catalysis, sensing, and materials science. researchgate.net The structure of the diamine ligand plays a critical role in determining the geometry and properties of the resulting metal complex. While research on metal complexes specifically incorporating this compound is limited, the broader field of diamine-metal complexes suggests its potential to form novel catalytic species or functional nodes within porous materials like MOFs. researchgate.net The ethyl substituent could influence the steric environment around the metal center, potentially tuning the catalytic activity or the pore dimensions in a resulting MOF.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-5(3-6)4-7/h5H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXTZKCNKVYLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Reaction Mechanisms and Pathways of 2 Aminomethyl Butan 1 Amine 2 Ethylpropane 1,3 Diamine and Its Derivatives

Detailed Mechanisms of Nucleophilic Addition and Substitution

The primary amine groups of 2-(Aminomethyl)butan-1-amine are effective nucleophiles, readily participating in addition and substitution reactions.

Nucleophilic Addition: A quintessential reaction is the nucleophilic addition to a carbonyl group (aldehydes and ketones). study.commasterorganicchemistry.comsavemyexams.com The mechanism begins with the attack of the nitrogen's lone pair on the electrophilic carbonyl carbon. study.comsavemyexams.comyoutube.com This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a tetrahedral intermediate known as an alkoxide. youtube.com Subsequent proton transfer, typically involving the solvent, neutralizes the alkoxide to a hydroxyl group, yielding a hemiaminal or carbinolamine intermediate. libretexts.orgjove.com This initial addition is often reversible. masterorganicchemistry.com

Step 1: Nucleophilic Attack: The nitrogen atom of one of the amine groups in this compound attacks the electrophilic carbonyl carbon.

Step 2: Formation of Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate (alkoxide) is formed.

Step 3: Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral carbinolamine. libretexts.org

Nucleophilic Substitution: While less common for amines than addition to carbonyls, this compound can act as a nucleophile in substitution reactions, particularly with alkyl halides or acyl chlorides. In the case of an alkyl halide (e.g., R-X), the reaction typically proceeds via an SN2 mechanism. The amine's lone pair attacks the electrophilic carbon atom bearing the halogen, displacing the halide leaving group in a single, concerted step. This results in the formation of a secondary amine and a hydrohalic acid. Given that the product is also an amine, over-alkylation can be a significant side reaction.

With acyl chlorides, the reaction is a nucleophilic acyl substitution. The mechanism involves an initial nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to reform the carbonyl double bond, resulting in an amide.

Imine and Enamine Formation Mechanisms and Reversibility

The reaction of this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. jove.comchemistrysteps.com This is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com

The mechanism extends from the initial nucleophilic addition that forms the carbinolamine. libretexts.org

Step 1-3 (Carbinolamine Formation): As described in nucleophilic addition.

Step 4: Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Step 5: Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a molecule of water and forming a protonated imine, or iminium ion. libretexts.orglibretexts.org

Step 6: Deprotonation: A base (like water or another amine molecule) removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org

This entire process is reversible. jove.comyoutube.com The imine can be hydrolyzed back to the original amine and carbonyl compound by adding water and an acid catalyst, which drives the equilibrium backward according to Le Châtelier's principle. masterorganicchemistry.comyoutube.com

Since this compound is a primary amine, it exclusively forms imines. Enamine formation is the characteristic reaction of secondary amines with aldehydes and ketones. jove.comwikipedia.orgopenochem.org The mechanism is similar until the iminium ion stage. Because a secondary amine lacks a second proton on the nitrogen to be removed, a proton is instead abstracted from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. jove.com

Table 1: Mechanistic Steps for Imine Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack by the primary amine on the carbonyl carbon. | Zwitterionic Tetrahedral Intermediate |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of water molecule. | Iminium Ion |

| 5 | Deprotonation of the nitrogen atom. | Imine |

Intramolecular Cyclization Pathways (e.g., Aminolactonization)

Derivatives of this compound can undergo intramolecular cyclization reactions if a suitable electrophilic center is present within the same molecule. The 1,3-diamine structure provides a flexible three-carbon spacer between the two nitrogen atoms, which can facilitate the formation of six-membered heterocyclic rings.

For example, if a derivative of this compound contains a carboxylic acid or ester group at an appropriate position, an intramolecular aminolysis or aminolactonization could occur. In a hypothetical scenario where an ester group is located at the end of a chain attached to one of the nitrogens, the other free amine group could act as an intramolecular nucleophile.

The mechanism would involve:

Nucleophilic Attack: The lone pair of the free primary amine attacks the electrophilic carbonyl carbon of the ester group.

Tetrahedral Intermediate Formation: A cyclic tetrahedral intermediate is formed.

Leaving Group Elimination: The alkoxy group (-OR) of the original ester is eliminated, collapsing the intermediate to reform the carbonyl group.

Proton Transfer: A final proton transfer step yields a stable cyclic amide, known as a lactam.

This type of reaction is a powerful method for synthesizing heterocyclic compounds, and the specific pathway and feasibility depend heavily on the structure of the derivative and the reaction conditions employed. researchgate.net

Hydride Transfer Mechanisms in Metal-Catalyzed Reactions

This compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. Such metal-diamine complexes are active catalysts in various reactions, notably in transfer hydrogenation. bham.ac.uk In these reactions, a hydride (H⁻) is transferred from a donor molecule (like isopropanol (B130326) or formic acid) to a substrate (like a ketone or an imine) via a metal-hydride intermediate.

The mechanism generally involves an "outer-sphere" pathway where the diamine ligand plays a crucial role:

Catalyst Activation: The diamine-metal complex is activated, often involving deprotonation of the amine ligand to increase the electron density on the metal.

Hydride Formation: The activated complex reacts with the hydride donor, leading to the formation of a metal-hydride species. The pendant amine groups in the ligand can facilitate this step. digitellinc.com

Hydride Transfer: The metal-hydride complex then transfers the hydride to the substrate. This transfer is the key step and can occur without direct coordination of the substrate to the metal center. acs.org The ligand structure influences the efficiency and selectivity of this transfer. nih.gov

Catalyst Regeneration: After hydride transfer, the catalyst is regenerated, ready to start another cycle.

Studies on manganese and cobalt complexes show that the ligand structure is essential for catalytic activity, and the transfer step can be first-order in both the metal-hydride complex and the substrate. acs.orgresearchgate.net The diamine ligand helps stabilize the metal center and modulates its electronic properties to facilitate the hydride transfer process.

Mechanistic Studies of Amine Basicity and Protonation Equilibria

The basicity of this compound arises from the lone pair of electrons on each nitrogen atom, which can accept a proton. chemistrysteps.comutexas.edu When dissolved in water, an equilibrium is established where the amine acts as a Brønsted-Lowry base, accepting a proton from water to form a mono-protonated ammonium (B1175870) ion and a hydroxide (B78521) ion. unizin.org

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The strength of an amine as a base is quantified by the pKₐ of its conjugate acid (R-NH₃⁺). utexas.edumsu.edu A higher pKₐ value for the conjugate acid corresponds to a stronger base. msu.edu For a diamine like this compound, there are two protonation steps and thus two pKₐ values.

First Protonation: H₂N-R-NH₂ + H⁺ ⇌ H₃N⁺-R-NH₂ (pKₐ₁)

Second Protonation: H₃N⁺-R-NH₂ + H⁺ ⇌ H₃N⁺-R-NH₃⁺ (pKₐ₂)

The first protonation occurs at one of the amine groups. The presence of the electron-donating ethyl group on the carbon adjacent to the aminomethyl group slightly increases the electron density on the nitrogens compared to propane-1,3-diamine, making it a slightly stronger base. After the first protonation, the resulting ammonium group is electron-withdrawing, which decreases the basicity of the remaining amine group. Consequently, the second protonation is less favorable, and pKₐ₂ will be significantly lower than pKₐ₁.

Table 2: Comparison of Basicity (pKₐ of Conjugate Acid)

| Compound | pKₐ₁ | pKₐ₂ | Reference |

| Propane-1,3-diamine | 10.47 | 8.49 | foodb.cawikipedia.org |

| This compound | ~10.5-10.7 (Est.) | ~8.5-8.7 (Est.) | N/A |

| Values for this compound are estimated based on the inductive effect of the ethyl group relative to propane-1,3-diamine. |

The equilibrium position is dictated by the pH of the solution. At a pH below pKₐ₂, the diamine will be predominantly in its di-protonated form. Between pKₐ₂ and pKₐ₁, it will be primarily mono-protonated, and at a pH above pKₐ₁, the neutral, non-protonated form will dominate. This behavior is fundamental to its reactivity, as protonation neutralizes the nucleophilicity of the nitrogen atom. chemistrysteps.com

Theoretical and Computational Chemistry Studies on 2 Aminomethyl Butan 1 Amine 2 Ethylpropane 1,3 Diamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like 2-(aminomethyl)butan-1-amine. DFT calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For a diamine like this compound, DFT calculations would typically involve the selection of a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation in an approximate manner. These calculations can reveal the preferred three-dimensional arrangement of the atoms, bond lengths, and bond angles. The resulting HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In studies of similar diamines, DFT has been used to examine reaction pathways, such as the cycloaddition reactions of nitrilimines, where barrier heights and reaction exothermicities were calculated. researchgate.net For instance, the reaction between ethene and a series of nitrilimines was examined using PBE0/6-311++G(2df,pd) level of theory, revealing low energy barriers consistent with the transient nature of these species. researchgate.net Such approaches could be applied to predict the reactivity of this compound in various chemical transformations.

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations (Note: The following data is illustrative and based on general principles of computational chemistry for similar amines, as direct literature values are unavailable.)

| Property | Predicted Value/Description | Method of Prediction |

| Optimized Geometry | Staggered conformations of the ethyl and aminomethyl groups to minimize steric hindrance. | DFT (e.g., B3LYP/6-31G*) |

| HOMO Energy | Relatively high, characteristic of amine lone pairs, indicating nucleophilic character. | DFT |

| LUMO Energy | Relatively high, indicating resistance to accepting electrons. | DFT |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity. | DFT |

| Dipole Moment | Non-zero due to the presence of polar N-H and C-N bonds. | DFT |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to explore the dynamic behavior and accessible shapes of flexible molecules like this compound. MD simulations track the movement of atoms over time, providing insights into conformational changes, intermolecular interactions, and the influence of the environment. acs.org

A conformational analysis of the this compound cation would reveal various staggered and eclipsed conformations arising from the rotation around its single bonds. mdpi.com For the related 2,2-dimethylpropane-1,3-diaminium cation, theoretical conformational analysis has shown that while the anti-periplanar conformation is the most stable in the gas phase, other conformers can be favored in the solid state due to intermolecular interactions like hydrogen bonding. mdpi.com Similar principles would apply to this compound, where the interplay between intramolecular steric effects and intermolecular forces in different phases would determine the predominant conformation.

MD simulations can also be used to study the behavior of this diamine in solution or as a component in larger systems, such as polymers. For example, MD simulations have been employed to study the structural features and flexibility of polyimides containing various diamines. acs.org These simulations can predict macroscopic properties like the glass transition temperature and mechanical strength based on the molecular-level interactions.

Prediction of Reaction Energetics and Transition States

Computational chemistry is crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction barriers (activation energies) and reaction enthalpies.

For instance, in the context of amine reactions with CO2, computational studies have been pivotal in distinguishing between different proposed mechanisms. nih.gov Theoretical calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. For example, studies on the reaction of CO2 with amines have suggested a six-membered ring transition state for the formation of carbamates, challenging the previously proposed zwitterionic intermediate mechanism. nih.gov

The application of such methods to this compound could predict its reactivity towards various electrophiles. By identifying the transition state structures, one could gain a detailed understanding of the bond-forming and bond-breaking processes at the molecular level.

Table 2: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound (Note: This table is a hypothetical example to illustrate the type of data obtained from computational studies.)

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Nucleophilic Attack | This compound + Electrophile | Intermediate Complex | 10-20 | -5 |

| Proton Transfer | Intermediate Complex + Base | Final Product + Protonated Base | 5-10 | -15 |

Computational Modeling of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound. For this compound, it is possible to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Calculations of vibrational frequencies (IR and Raman) can help in the assignment of experimental spectral bands to specific molecular motions. mdpi.com For example, the characteristic N-H stretching and bending frequencies of the amine groups could be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. chemicalbook.comchemicalbook.com These predicted chemical shifts, when compared to experimental spectra, can aid in the complete assignment of all proton and carbon signals in the molecule. utah.edu

Influence of Solvent Effects on Reaction Mechanisms

The surrounding solvent can have a significant impact on the energetics and mechanism of a chemical reaction. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation. nih.gov

For reactions involving charged or highly polar species, such as the protonation of the amine groups in this compound or its reaction with polar reagents, solvent effects are particularly important. For example, in the reaction of amines with CO2 in aqueous solution, water molecules have been shown to play a crucial role in stabilizing intermediates and facilitating proton transfer through hydrogen-bonded networks. utexas.edu Computational studies that include solvent effects would be essential for accurately predicting the reaction pathways and kinetics of this compound in different solvent environments. nih.gov These studies have shown that the relative probability of different reaction outcomes can be determined by the interaction between the reacting species and the neighboring solvent molecules. utexas.edu

Ligand Chemistry and Catalytic Applications of 2 Aminomethyl Butan 1 Amine 2 Ethylpropane 1,3 Diamine Analogues

Design and Synthesis of Amine-Based Ligands for Metal Complexes

The design of amine-based ligands, such as those derived from 2-ethylpropane-1,3-diamine, is foundational for the development of effective metal complexes used in catalysis. The synthesis of these chiral diamines can be challenging, particularly for unsymmetrically substituted variants. sigmaaldrich.com A variety of synthetic strategies have been developed to access these important molecules.

Common synthetic routes include:

The Mannich Reaction : This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) and a primary or secondary amine. This method is versatile for creating various aminomethylated compounds. nih.gov

Reduction of Polyamide Bonds : One of the most direct and diverse approaches for generating substituted chiral vicinal amines is the reduction of polyamide bonds derived from modified short peptides. nih.gov

Gabriel Synthesis : A classic method for preparing primary amines, the Gabriel synthesis can be adapted to produce complex amine structures. chemrxiv.org

Sequential Catalysis : Advanced methods may involve sequential palladium- and rhodium-catalyzed transformations to construct polyfunctionalized diamines from racemic starting materials. nih.gov

Chiral primary amines, which form the basis of these ligands, are themselves valuable organocatalysts and are often derived from natural sources like amino acids and Cinchona alkaloids. rsc.org The versatility of these synthetic methods allows for the creation of a diverse library of diamine ligands, which can be tailored for specific catalytic applications.

Application in Asymmetric Metal-Catalyzed Transformations

Chiral diamine ligands derived from analogues of 2-(aminomethyl)butan-1-amine are extensively used in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product. yale.eduyale.edu These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The direct asymmetric hydrogenation of unprotected allylamines represents an efficient and direct route to synthesizing chiral amines. nih.gov Metal complexes featuring chiral diamine ligands are pivotal in these transformations. For instance, rhodium-based catalysts are often employed for the enantioselective hydrogenation of C=C and C=N double bonds. nih.gov

A key challenge in the direct hydrogenation of allylamines is the potential for unwanted side reactions, such as hydrogenolysis of the C–N bond. nih.gov To address this, methodologies have been developed that utilize carbon dioxide as an in situ protecting group for the amine, which suppresses side reactions and can improve both enantioselectivity and chemoselectivity. nih.gov The choice of ligand, metal, solvent, and additives are all critical parameters that must be optimized to achieve high conversion and enantiomeric excess (ee).

Table 1: Representative Data for Asymmetric Hydrogenation of an Allylamine

| Catalyst Precursor | Ligand | Substrate | Enantiomeric Excess (ee) | Conversion (%) |

| [Rh(COD)₂]BF₄ | Chiral Diamine Analogue | 2-phenylprop-2-en-1-amine | Up to 82% | >99% |

| [Ir(COD)Cl]₂ | Chiral Diamine Analogue | Prochiral Imine | High | High |

Note: This table presents generalized data based on findings for asymmetric hydrogenation using chiral ligands analogous to the subject compound.

In addition to their role in metal catalysis, chiral diamines and their derivatives can function as potent organocatalysts, obviating the need for a metal center. rsc.org This field, known as aminocatalysis, often involves the activation of carbonyl compounds through the formation of enamine or iminium ion intermediates. mdpi.com

Protonated chiral 1,2-diamines have been successfully employed as organocatalysts in asymmetric aldol (B89426) and nitroso aldol reactions. researchgate.netmdpi.com In these systems, the chiral diamine reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks an electrophile, with the stereochemistry of the product being controlled by the chiral scaffold of the catalyst. mdpi.com The efficiency of these catalysts is often enhanced by the presence of a co-catalyst or by designing bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, often through hydrogen bonding. mdpi.commdpi.com

Key features of organocatalysis with chiral diamines include:

Enamine Activation : The primary or secondary amine of the catalyst forms a chiral enamine with a carbonyl substrate, which then acts as the nucleophile. nih.gov

Dual Activation : Bifunctional catalysts, such as those incorporating a thiourea (B124793) or squaramide moiety alongside the diamine, can use hydrogen bonding to activate the electrophile while the amine activates the nucleophile. mdpi.comnih.gov

High Stereoselectivity : These systems can achieve high levels of enantioselectivity and diastereoselectivity in a variety of carbon-carbon bond-forming reactions. researchgate.net

Complexation Studies with Transition Metals

The ability of diamines like 2-ethylpropane-1,3-diamine to act as ligands stems from the lone pair of electrons on each nitrogen atom, which can form dative covalent bonds with a transition metal ion. docbrown.info As bidentate ligands, they can chelate to a metal center, forming a stable ring structure. This chelate effect generally leads to more stable complexes compared to those formed with analogous monodentate amine ligands.

Analogues such as 1,3-diaminopropane (B46017) readily form coordination complexes with various transition metals. wikipedia.org The coordination chemistry of these ligands has been studied with several d-block metal ions, including:

Copper(II) : Typically forms deep blue, square planar or octahedral complexes.

Nickel(II) : Often forms octahedral complexes.

Chromium(III) : Forms stable octahedral complexes. docbrown.info

Cobalt(II) : Readily forms complexes that can be oxidized to more inert Cobalt(III) species. docbrown.info

Table 2: Typical Coordination Complexes with Diamine Analogues

| Metal Ion | Typical Coordination Number | Common Geometry | Ligand Type |

| Copper(II) (Cu²⁺) | 4 or 6 | Square Planar or Octahedral | Bidentate |

| Nickel(II) (Ni²⁺) | 6 | Octahedral | Bidentate |

| Chromium(III) (Cr³⁺) | 6 | Octahedral | Bidentate |

| Cobalt(II) (Co²⁺) | 6 | Octahedral | Bidentate |

Structure-Activity Relationships in Ligand Design for Catalysis

The effectiveness of a chiral ligand in asymmetric catalysis is highly dependent on its three-dimensional structure. Structure-activity relationship (SAR) studies are crucial for optimizing ligand design to achieve higher catalytic activity and enantioselectivity. drugdesign.org For diamine ligands analogous to this compound, several structural features are key to their performance.

The "Backbone" : The carbon chain connecting the two nitrogen atoms determines the bite angle and conformational flexibility of the ligand upon coordination to a metal. The ethyl group on the C2 position of 2-ethylpropane-1,3-diamine introduces a specific steric bulk and chirality that creates a well-defined chiral pocket around the metal center.

N-Substituents : Substituents on the nitrogen atoms can be varied to fine-tune the electronic and steric properties of the ligand. Bulky N-substituents can enhance enantioselectivity by creating a more sterically hindered environment, forcing the substrate to approach the catalytic center from a specific direction.

Hydrogen Bonding Capability : The presence of N-H groups in primary or secondary diamine ligands allows them to act as hydrogen bond donors. This can be critical in both organocatalysis and metal catalysis for substrate activation and orientation in the transition state. drugdesign.org

By systematically modifying these structural elements, chemists can develop ligands with improved performance for specific catalytic transformations. For example, a perfect stereochemical match between the aminocyclopentitol ligand and the glycosidase enzyme was found to be critical for strong inhibition, highlighting the importance of precise stereochemical control in ligand design. nih.gov This principle directly applies to the design of chiral diamine ligands for catalysis, where matching the ligand's chiral environment to the desired reaction transition state is paramount for achieving high enantioselectivity. nih.govresearchgate.net

Advanced Applications in Organic Synthesis As a Versatile Building Block

Synthesis of Diversified Organic Scaffolds

The presence of two reactive primary amine groups allows 2-(Aminomethyl)butan-1-amine to be a foundational component in the construction of various molecular frameworks. These scaffolds are crucial in medicinal chemistry and materials science for developing new therapeutic agents and functional materials. The strategic placement of the amine groups in a 1,3-relationship, combined with an ethyl substituent at the 2-position, offers specific stereochemical and conformational properties to the resulting scaffolds.

The synthesis of these scaffolds often involves reactions that engage one or both amine functionalities. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of macrocyclic structures. The ethyl group can influence the ring size and conformation of these macrocycles, which is a critical factor in their biological activity or material properties.

Below is a table of representative organic scaffolds that can be synthesized using this compound as a starting material.

| Scaffold Type | Synthetic Approach | Potential Applications |

| Macrocyclic Polyamines | Cyclization with dicarboxylic acids or their derivatives | Chelating agents, catalysts, drug delivery systems |

| Spirocyclic Compounds | Multi-step synthesis involving intramolecular cyclizations | Medicinal chemistry, agrochemicals nih.gov |

| Chiral Ligands | Asymmetric synthesis utilizing the inherent chirality or derivatization with chiral auxiliaries | Asymmetric catalysis |

Preparation of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are among the most significant classes of organic compounds, frequently found in pharmaceuticals, agrochemicals, and natural products. rug.nlmdpi.com The 1,3-diamine structure of this compound is particularly well-suited for the synthesis of various saturated and unsaturated six-membered heterocyclic rings, such as pyrimidines and diazepines.

A common strategy for the synthesis of pyrimidine (B1678525) derivatives involves the condensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent. mdpi.combu.edu.egresearchgate.netresearchgate.net This reaction, often proceeding through a cyclocondensation mechanism, can be catalyzed by acids or bases. The ethyl substituent on the diamine backbone can introduce specific steric and electronic effects on the resulting pyrimidine ring, influencing its reactivity and biological profile.

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex heterocyclic systems in a single step. nih.govwindows.netnih.govub.edu this compound can participate in MCRs with various carbonyl compounds and other reactants to generate a diverse library of heterocyclic scaffolds. rug.nl

The following table summarizes key heterocyclic systems synthesized from this compound.

| Heterocycle | Reagents | Reaction Type |

| Tetrahydropyrimidines | Aldehydes or ketones | Cyclocondensation |

| Diazepanes | Dicarboxylic acids or dihalides | Cyclization |

| Fused Bicyclic Systems | α,β-Unsaturated ketones | Michael addition followed by intramolecular cyclization |

Construction of Complex Polyamine Derivatives

Polyamines are organic compounds with two or more primary amino groups and play crucial roles in cellular physiology. Synthetic polyamine derivatives are of great interest for their potential therapeutic applications, including in cancer therapy. nih.gov this compound serves as a valuable starting material for the construction of more complex polyamine analogues.

The synthesis of these derivatives can be achieved through various methods, such as alkylation or acylation of the primary amine groups. nih.gov These reactions allow for the extension of the polyamine chain and the introduction of diverse functional groups. For example, reaction with haloamines or protected amino acids can elongate the polyamine backbone.

Furthermore, the amine groups can be selectively protected to allow for regioselective functionalization, leading to the synthesis of unsymmetrical polyamine derivatives. The choice of protecting groups is critical for the successful synthesis of these complex molecules.

Examples of synthetic strategies for complex polyamine derivatives are outlined below.

| Derivative Type | Synthetic Method | Key Features |

| Linear Polyamines | Stepwise alkylation with protected aminoalkyl halides | Controlled chain length and functionality |

| Branched Polyamines | Reaction with multifunctional linkers | Introduction of multiple polyamine chains |

| Polyamine Conjugates | Acylation with carboxylic acids bearing other functionalities (e.g., fluorophores, targeting moieties) | Targeted delivery, imaging applications nih.gov |

Functionalization of Advanced Intermediates

In multi-step organic syntheses, particularly in the pharmaceutical industry, the introduction of amine functionalities at a late stage is often a key step. This compound can be used to functionalize advanced intermediates, thereby introducing two primary amine groups in a single transformation. This can be advantageous for improving the physicochemical properties of a molecule, such as its solubility and basicity, which are important for drug development.

The nucleophilic nature of the amine groups allows for their reaction with a variety of electrophilic centers in advanced intermediates. These reactions include, but are not limited to, nucleophilic substitution, reductive amination, and Michael additions. The presence of two amine groups also allows for the potential of cross-linking or tethering of different molecular fragments.

The functionalization of intermediates with this diamine can lead to the creation of novel drug candidates with improved pharmacological profiles.

The table below provides examples of functionalization reactions.

| Reaction Type | Electrophilic Partner | Resulting Functional Group |

| Nucleophilic Acyl Substitution | Acid chlorides, esters | Amide |

| Reductive Amination | Aldehydes, ketones | Secondary amine |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl |

Sophisticated Analytical Methodologies for Characterization and Purity Determination

Advanced Chromatographic Separation Techniques (e.g., HPTLC, HPLC-MS)

Chromatographic methods are central to separating 2-(Aminomethyl)butan-1-amine from impurities and for its quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that can be employed for the qualitative and quantitative analysis of aliphatic amines. creative-proteomics.comclubdeccm.com For this compound, HPTLC on silica (B1680970) gel plates can serve as a rapid and efficient method for identity confirmation and purity screening. researchgate.net The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. Visualization typically requires post-chromatographic derivatization with a reagent like ninhydrin, which reacts with the primary amine groups to produce colored spots, allowing for densitometric quantification. HPTLC offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. clubdeccm.comnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a cornerstone technique for the analysis of non-volatile compounds like this compound. However, as a small, polar, aliphatic amine, it presents challenges for traditional reversed-phase (RP) HPLC, including poor retention on C18 columns and the lack of a UV chromophore for standard detection. sigmaaldrich.com

To overcome these issues, pre-column derivatization is commonly employed (see section 7.3). sigmaaldrich.comnih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for better retention of polar analytes. When coupled with a mass spectrometer, typically using an electrospray ionization (ESI) source, the technique provides high sensitivity and selectivity. nih.gov The mass spectrometer allows for the confirmation of the molecular weight (exact mass) and provides structural information through fragmentation patterns (MS/MS). nih.govnih.gov

Furthermore, because this compound possesses a chiral center at the second carbon atom, chiral HPLC is necessary to separate its enantiomers. quora.com This is achieved using chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide phenylcarbamates, which can differentiate between the (R)- and (S)-enantiomers. researchgate.netnih.govyakhak.org

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods provide fundamental information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. openstax.org The signals from the N-H protons can be broad and their chemical shift is concentration-dependent; they can be confirmed by D₂O exchange, which causes the signal to disappear. libretexts.org

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl group) | ~0.9 | Triplet | 3H |

| CH₂ (ethyl group) | ~1.4 | Multiplet | 2H |

| CH (chiral center) | ~1.6 | Multiplet | 1H |

| CH₂-NH₂ | ~2.5 - 2.7 | Multiplet | 2H |

| CH₂-NH₂ | ~2.5 - 2.7 | Multiplet | 2H |

| NH₂ | Variable (~0.5 - 4.0) | Broad Singlet | 4H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| CH₃ | ~10-15 |

| CH₂ (ethyl group) | ~25-30 |

| CH (chiral center) | ~40-45 |

| CH₂-NH₂ | ~45-50 |

| CH₂-NH₂ | ~45-50 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. As a primary aliphatic diamine, this compound will exhibit characteristic absorption bands. openstax.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3250 - 3400 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| C-N Stretch (aliphatic) | 1020 - 1250 | Weak to Medium |

| N-H Wag | 665 - 910 | Broad, Strong |

Source: General IR absorption ranges for primary amines. orgchemboulder.comwikieducator.org

UV-Vis Spectroscopy

This compound, being a saturated aliphatic amine, lacks a chromophore and therefore does not exhibit significant absorption in the ultraviolet-visible (UV-Vis) range of 200-800 nm. sigmaaldrich.com This makes direct detection by UV-Vis spectroscopy impractical. Analysis using UV-Vis detectors requires chemical derivatization to attach a chromophoric group to the amine functions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 102.19 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 102. According to the nitrogen rule, the odd nominal molecular weight is consistent with the presence of two nitrogen atoms. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of stable, nitrogen-containing resonance-stabilized cations.

Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy to improve the analytical properties of this compound, especially for chromatographic analysis. sigmaaldrich.comnih.gov Since the molecule lacks a chromophore or fluorophore, derivatization is used to introduce a detectable tag, which enhances sensitivity and selectivity for HPLC with UV or fluorescence detection (FLD). thermofisher.com It also improves chromatographic behavior by increasing the molecular weight and reducing polarity. nih.gov

Interactive Data Table: Common Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Detection Method | Advantages |

| o-Phthalaldehyde (+ thiol) | OPA | Fluorescence | Rapid reaction, forms highly fluorescent derivatives. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Reacts with both primary and secondary amines, stable derivatives. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Forms stable, highly fluorescent derivatives. nih.gov |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Fluorescence | Good selectivity, stable derivatives, mild reaction conditions. sigmaaldrich.com |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence, UV | Efficient for chiral amine resolution after derivatization. yakhak.org |

These reactions convert the non-detectable amine into a derivative that can be quantified at very low concentrations. nih.gov

Quantitative Analysis Methods for Purity Control

The determination of purity is essential, particularly when the diamine is used as a monomer in polymer manufacturing, where even trace impurities can affect the final polymer's properties. google.com Quantitative analysis and purity control for this compound are typically performed using chromatographic methods.

HPLC with Derivatization: A validated HPLC method using pre-column derivatization (e.g., with OPA or FMOC-Cl) followed by fluorescence or UV detection is a common approach for the quantification of aliphatic amines. thermofisher.comnih.gov The method involves creating a calibration curve from the analysis of standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection volume, thereby improving accuracy and precision. The purity is then calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram (area percent method) or against a certified reference standard.

Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization to increase volatility and reduce peak tailing. Using a flame ionization detector (FID), which offers a wide linear range, allows for accurate quantification. Purity can be determined by gas chromatography by measuring the area of the main peak relative to impurities. google.com

For both HPLC and GC methods, validation according to established guidelines (e.g., ICH) is necessary to ensure the method is accurate, precise, linear, and robust for its intended purpose of purity control. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for key potential impurities are also determined. nih.govnih.gov

Stereochemistry and Chiral Synthesis Involving 2 Aminomethyl Butan 1 Amine 2 Ethylpropane 1,3 Diamine Derivatives

Enantioselective Synthesis and Resolution Techniques

General methodologies for the enantioselective synthesis of chiral 1,3-diamines often involve asymmetric hydrogenation of suitable precursors, asymmetric Michael additions to nitroalkenes followed by reduction, or the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. Kinetic resolution, either enzymatic or chemical, is a common technique to separate enantiomers from a racemic mixture. This often involves the selective reaction of one enantiomer with a chiral resolving agent to form diastereomers that can be separated physically, followed by the removal of the resolving agent. However, specific protocols, catalysts, resolving agents, or yield and enantiomeric excess data for the synthesis or resolution of 2-(Aminomethyl)butan-1-amine are not described in the available literature.

Diastereoselective Transformations and Control

Diastereoselective transformations involving chiral diamine derivatives are crucial for synthesizing complex molecules with multiple stereocenters. Control over diastereoselectivity is typically achieved by using chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, favoring the formation of one diastereomer over others. For a substrate like this compound, such transformations would be key to its application in asymmetric synthesis. Research on other chiral diamines has shown their utility in directing diastereoselective aldol (B89426) reactions, Mannich reactions, and alkylations. Unfortunately, specific studies detailing the diastereoselective transformations of this compound derivatives and the factors controlling the stereochemical outcome could not be located.

Asymmetric Induction in Aminomethylations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. Chiral diamines are frequently used as ligands for metal catalysts to induce asymmetry in reactions like aminomethylation. In such cases, the chiral diamine-metal complex creates a chiral environment that directs the approach of the reacting molecules. While the principle of using chiral 1,3-diamines in asymmetric aminomethylations is well-established, there are no specific published examples or mechanistic studies involving this compound as the source of asymmetric induction.

Analysis of Stereogenic Centers and Optical Purity

The analysis of stereogenic centers and the determination of optical purity (typically as enantiomeric excess, ee) are critical for characterizing chiral compounds. Standard analytical techniques include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. While these methods are standard practice, specific conditions, chromatograms, or spectra for the analysis of this compound enantiomers are not available in the scientific literature.

Supramolecular Chemistry Incorporating 2 Aminomethyl Butan 1 Amine 2 Ethylpropane 1,3 Diamine Motifs

Design of Molecular Assemblies Based on Amine Functionality

There is currently no available scientific literature detailing the design and synthesis of specific molecular assemblies based on the amine functionality of 2-(Aminomethyl)butan-1-amine. The primary amine groups present in the molecule offer potential sites for directed interactions, which are fundamental to the construction of supramolecular architectures. In analogous simple diamines, such as 1,3-diaminopropane (B46017), the amine groups are known to be effective building blocks for forming heterocycles and coordination complexes. For instance, the reaction of diamines with aldehydes or ketones can lead to the formation of Schiff bases, which can then be used to create larger, more complex structures. recentscientific.comresearchgate.netiau.irjocpr.comsemanticscholar.org However, specific research applying these principles to this compound has not been reported.

Investigations of Non-Covalent Interactions (e.g., hydrogen bonding)

Direct investigations into the non-covalent interactions, particularly hydrogen bonding, involving this compound are absent from the current body of scientific research. The two primary amine groups of the molecule are, in principle, capable of acting as both hydrogen bond donors and acceptors, which is a key factor in the formation of stable supramolecular structures. mdpi.com Studies on related diamine salts, such as 2,2-dimethylpropane-1,3-diaminium dichloride, have shown the formation of extensive N−H∙∙∙Cl hydrogen-bonded networks that dictate the crystal structure. mdpi.com Such studies provide a framework for how this compound might behave, but experimental or computational data specific to this compound is not available.

Role in Host-Guest Chemistry and Recognition (if applicable)

The potential role of this compound in host-guest chemistry and molecular recognition is an area that remains unexplored. Host-guest chemistry relies on the complementary shapes, sizes, and electronic properties of a host molecule and a guest molecule. mdpi.comresearchgate.net Amine functionalities are often crucial in these interactions, capable of forming strong hydrogen bonds or salt bridges with appropriate hosts, such as crown ethers or calixarenes. nih.govresearchgate.net While the structural characteristics of this compound suggest it could act as a guest molecule, there are no published studies demonstrating or investigating this capability. Research on other primary amines has shown their ability to be recognized by synthetic hosts, leading to applications in sensing and separation, but this has not been extended to this compound. nih.gov

Polymer Chemistry Applications of 2 Aminomethyl Butan 1 Amine 2 Ethylpropane 1,3 Diamine and Its Analogues

Synthesis of Polyamides, Polyureas, and Polyurethanes

Aliphatic diamines are fundamental building blocks in condensation polymerization for producing a variety of commercially significant polymers. The reactivity of the two primary amine groups allows for the formation of linear or cross-linked polymeric chains.

Polyamides: The synthesis of polyamides (nylons) from diamines and dicarboxylic acids is a classic example of step-growth polymerization. The analogue 1,3-diaminopropane (B46017) is utilized as a monomer to create polyamides with specific properties. sciencedaily.comnih.gov For instance, a series of aliphatic polyamides (PA3X) has been synthesized from 1,3-propanediamine and various long-chain dicarboxylic acids through melt and solid-state polymerization. rsc.org One challenge in using highly reactive, low molecular weight diamines like 1,3-diaminopropane is their volatility, which can complicate polymerization at high temperatures. google.com A patented low-pressure process addresses this by reacting 1,3-diaminopropane with diphenyl isophthalate (B1238265) at an initial temperature range of 135°C to 145°C to form stable oligomers before proceeding to higher temperatures for chain extension. google.com

The inclusion of alkyl substituents on the diamine backbone, such as in 2,2-dimethyl-1,3-propanediamine, influences the properties of the resulting polymers. This diamine is used to produce high-performance polyamides with enhanced mechanical properties and thermal stability, owing to the bulky dimethyl group that can affect chain packing and intermolecular forces. sigmaaldrich.com

Polyurethanes and Polyureas: 2,2-Dimethyl-1,3-propanediamine is also explicitly used as a monomer in the production of polyurethanes. sigmaaldrich.com In polyurethane synthesis, diamines can act as chain extenders when reacted with an isocyanate-terminated prepolymer, leading to the formation of poly(urethane-urea)s. mdpi.com The urea (B33335) linkages formed from the diamine-isocyanate reaction typically create hard segments that can impart improved thermal and mechanical properties to the elastomer. A patent notes that 1,3-diamino-2,2-dimethylpropane is a valuable intermediate in the manufacture of polyurethanes. google.com The synthesis of polyurethanes from diamines can also proceed via isocyanate-free routes, for example, through reaction with cyclic carbonates. rwth-aachen.de

The properties of polymers derived from these diamine analogues are summarized in the table below.

| Polymer System | Diamine Monomer | Diacid/Diisocyanate Co-monomer | Resulting Polymer Properties |

| Aliphatic Polyamide (PA312) | 1,3-propanediamine | Dodecanedioic acid | Mₙ = 26 kg/mol , Mₙ = 71 kg/mol , Melting Point = 196-216°C rsc.org |

| Aromatic Copolyamide | 1,3-diaminopropane, 1,6-hexamethylene diamine | Diphenyl isophthalate | Intrinsic Viscosity = 1.278 dL/g, T₉ = 115°C google.com |

| High-Performance Polymers | 2,2-dimethyl-1,3-propanediamine | Various diacids or diisocyanates | Enhanced mechanical properties and thermal stability sigmaaldrich.com |

Role as a Monomer in Biopolymer Synthesis

There is a significant industrial and academic push to develop polymers from renewable resources to address environmental concerns. sciencedaily.comrenewable-carbon.eu Aliphatic diamines are key targets in this effort, as their production via fermentation of biomass offers a sustainable alternative to petroleum-based synthesis. sciencedaily.comnih.gov

1,3-diaminopropane is a focal point of this research. sciencedaily.com Scientists have successfully engineered Escherichia coli strains capable of producing 1,3-diaminopropane from renewable biomass through fermentation. sciencedaily.com This bio-derived diamine can then be polymerized with bio-based dicarboxylic acids to create fully or partially bio-based polyamides, which are attractive for applications in engineering plastics and medical materials. sciencedaily.comrenewable-carbon.eu

Cross-linking Agents and Curing in Advanced Materials

The presence of two primary amine groups makes diamines like 2-(Aminomethyl)butan-1-amine and its analogues effective cross-linking and curing agents for various polymer systems, particularly epoxy resins. sciencedaily.comthreebond.co.jp In this role, the diamine does not act as a linear monomer but as a molecule that connects different polymer chains, forming a three-dimensional thermoset network.

The curing of epoxy resins with amine agents is a common application in advanced materials, used in coatings, adhesives, and composites. sinocurechem.comevonik.com The active hydrogen atoms on the primary amine groups react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. threebond.co.jp Since each primary amine group has two active hydrogens, a diamine like 1,3-propanediamine can react with up to four epoxy groups, creating a highly cross-linked and rigid network structure. threebond.co.jp

The structure of the diamine, including the presence of alkyl substituents, can influence the final properties. A bulky group, as seen in analogues of 2-Ethylpropane-1,3-diamine, can affect the flexibility and cross-link density of the final cured product, thereby modifying its thermomechanical properties. nasa.gov

| Curing Application | Diamine Analogue | Polymer System | Role and Effect |

| Thermoset Resins | 1,3-diaminopropane | Epoxy Resins | Curing agent, forms a cross-linked network with high rigidity and thermal stability. sciencedaily.comthreebond.co.jp |

| Hydrogels | 1,3-diaminopropane | Acrylamide, etc. | Cross-linking agent, forms a water-swellable polymer network. sigmaaldrich.com |

| Polyimides | Polyfunctional amines | Dianhydrides | Increases softening temperature and glass transition temperature of the resulting film. nasa.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-(aminomethyl)butan-1-amine?

- Methodology : Synthesis can be achieved via reductive amination of ketones or aldehydes using alkylamines as precursors. For example, asymmetric polyamines can be synthesized by reacting alkylamines (e.g., propylamine) with methyl acrylate, followed by reduction with LiAlH4 to yield branched amines . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Physical properties such as melting point (−104°C) and boiling point (63–64°C) should be verified using differential scanning calorimetry (DSC) and distillation .

Q. How should this compound be stored to maintain stability?

- Methodology : The compound is light- and temperature-sensitive. Store in airtight, opaque containers at −20°C in a desiccated environment. Avoid repeated freeze-thaw cycles to prevent decomposition . Stability tests under varying conditions (e.g., 4°C vs. −20°C) are recommended to establish shelf-life.

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detection sensitivity in HPLC or LC-MS. Calibration curves should be prepared in relevant matrices (e.g., mosquito attractant blends) to account for matrix effects .

Advanced Research Questions

Q. How does this compound interact with CO₂ in mosquito attraction studies, and how should experiments be designed to validate its role?

- Methodology : In Anopheles coluzzii studies, butan-1-amine exhibits concentration-dependent attraction reversal in the presence of CO₂ (e.g., 0.01–0.1% butan-1-amine with 4.5% CO₂). Design dual-port olfactometer assays comparing blends with/without CO₂. Use χ²-tests to analyze trap catch data, ensuring sample sizes ≥100 mosquitoes per trial to achieve statistical power (P < 0.05) .

Q. How can conflicting data on inhibitory vs. attractive effects of this compound be resolved?

- Methodology : Reconcile contradictions by testing variables such as CO₂ concentration, humidity, and compound purity. For instance, without CO₂, butan-1-amine at 0.1% repels mosquitoes, but with CO₂, it becomes attractive. Replicate experiments under controlled conditions (e.g., 25°C, 70% RH) and validate reagent purity via GC-MS to rule out degradation artifacts .

Q. What strategies optimize synthetic yields of this compound derivatives?

- Methodology : Use protective groups (e.g., toluenesulfonamide) to reduce side reactions during alkylation. Optimize reaction stoichiometry (e.g., 1:1.2 amine:electrophile ratio) and employ LiAlH4 for efficient reduction of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to 8–9 to minimize byproduct formation .

Q. How can computational modeling predict the reactivity of this compound in polymer functionalization?

- Methodology : Apply density functional theory (DFT) to model amine-electrophile interactions (e.g., with epoxides or acrylates). Calculate Gibbs free energy (ΔG) for reaction steps to identify thermodynamic bottlenecks. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to its air-sensitive nature and amine-like odor. Store separately from strong oxidizers (e.g., peroxides) to prevent explosive reactions. Refer to SDS guidelines for spill management (neutralize with citric acid) .

Q. How should researchers address ecological toxicity data gaps for this compound?

- Approach : Conduct acute toxicity assays using Daphnia magna (48-hr LC50) and algal growth inhibition tests (OECD 201). Monitor biodegradation via OECD 301D closed bottle tests. Publish negative data to inform regulatory frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.